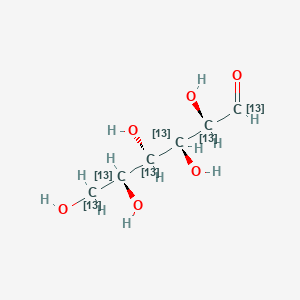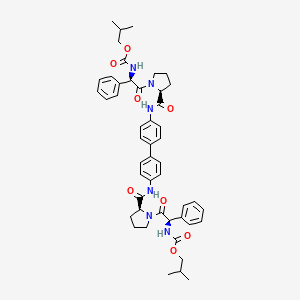
CDK8-Cyclin C degrader LL-K8-22
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LL-K8-22 is a potent, selective, and durable dual degrader of the CDK8-cyclin C complex. This compound has demonstrated significant efficacy in suppressing STAT1 Ser 727 phosphorylation and inhibiting carcinogenic transcriptional programs driven by E2F and MYC. LL-K8-22 is particularly utilized in research for triple-negative breast cancer (TNBC) .
Preparation Methods
Synthetic Routes and Reaction Conditions
LL-K8-22 was identified through a series of hydrophobic tagging-based degraders of the CDK8-cyclin C complex. The synthetic route involves designing, synthesizing, and evaluating these degraders to identify the first dual degrader, LL-K8-22, which induces selective and synchronous degradation of CDK8 and cyclin C .
Industrial Production Methods
Currently, LL-K8-22 is primarily used for scientific research and is not produced on an industrial scale. The compound is synthesized in specialized laboratories under controlled conditions to ensure its purity and efficacy .
Chemical Reactions Analysis
LL-K8-22 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also modify LL-K8-22, potentially affecting its efficacy as a degrader.
Substitution: LL-K8-22 can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
LL-K8-22 has a wide range of scientific research applications, including:
Chemistry: Used to study the degradation of the CDK8-cyclin C complex and its effects on various signaling pathways.
Biology: Helps in understanding the role of CDK8 and cyclin C in cellular processes and their implications in diseases.
Medicine: Investigated for its potential therapeutic applications in treating triple-negative breast cancer and other cancers driven by E2F and MYC transcriptional programs.
Industry: Utilized in the development of new therapeutic agents targeting the CDK8-cyclin C complex
Mechanism of Action
LL-K8-22 exerts its effects by inducing the selective and synchronous degradation of CDK8 and cyclin C. This degradation is achieved through hydrophobic tagging, which targets the CDK8-cyclin C complex for proteasomal degradation. The compound effectively suppresses STAT1 Ser 727 phosphorylation and inhibits carcinogenic transcriptional programs driven by E2F and MYC. This mechanism of action makes LL-K8-22 a valuable tool for studying the unknown functions of cyclin C and its role in cancer .
Comparison with Similar Compounds
LL-K8-22 is unique in its ability to selectively degrade both CDK8 and cyclin C. Similar compounds include:
BI-1347: The parental molecule of LL-K8-22, which has lower potency and less pronounced effects on CDK8-cyclin C downstream signaling.
Other CDK8 inhibitors: These compounds target CDK8 but do not degrade cyclin C, making LL-K8-22 distinct in its dual degradation capability.
Overall, LL-K8-22 exhibits enhanced anti-proliferative effects and more persistent suppression of STAT1 phosphorylation compared to similar compounds, highlighting its uniqueness and potential as a therapeutic agent .
Properties
Molecular Formula |
C37H43N5O |
|---|---|
Molecular Weight |
573.8 g/mol |
IUPAC Name |
1-[4-[3-(1-adamantyl)propyl]piperazin-1-yl]-2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]ethanone |
InChI |
InChI=1S/C37H43N5O/c43-36(41-14-12-40(13-15-41)11-3-10-37-19-27-16-28(20-37)18-29(17-27)21-37)26-42-25-33(23-39-42)30-6-8-31(9-7-30)35-24-38-22-32-4-1-2-5-34(32)35/h1-2,4-9,22-25,27-29H,3,10-21,26H2 |
InChI Key |
WXQLBECTYSLDGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC23CC4CC(C2)CC(C4)C3)C(=O)CN5C=C(C=N5)C6=CC=C(C=C6)C7=CN=CC8=CC=CC=C87 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


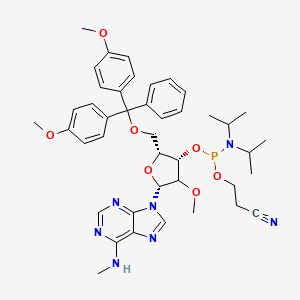
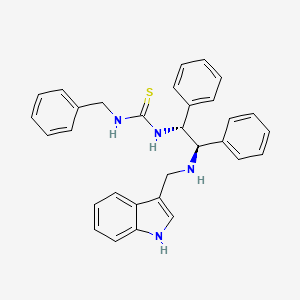




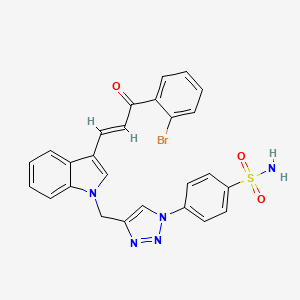


![[(2R,3R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B12395635.png)


